Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane
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Overview
Description
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is a complex organoarsenic compound It is characterized by the presence of arsenic, sulfur, and phosphorus atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may not be produced on a large scale. The complexity of its synthesis and the potential hazards associated with handling arsenic compounds likely limit its industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or phosphines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine: Its potential as a therapeutic agent or diagnostic tool is an area of ongoing research.
Industry: The compound may find applications in materials science and catalysis, although its industrial use is limited by its complex synthesis and potential toxicity.
Mechanism of Action
The mechanism by which Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane exerts its effects is not well understood. it is likely that the compound interacts with molecular targets through its arsenic, sulfur, and phosphorus atoms. These interactions may involve the formation of covalent bonds with biological molecules, leading to changes in their structure and function. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organoarsenic compounds such as:
Phenoxarsine derivatives: These compounds share the phenoxarsine core structure but differ in their substituents.
Sulfenamides and sulfinamides: These compounds contain sulfur-nitrogen bonds and have applications in pharmaceuticals and agrochemicals.
Uniqueness
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is unique due to its combination of arsenic, sulfur, and phosphorus atoms within a single molecule
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and to develop practical applications.
Properties
CAS No. |
157985-64-3 |
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Molecular Formula |
C16H18AsOPS2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
diethyl-phenoxarsinin-10-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H18AsOPS2/c1-3-19(20,4-2)21-17-13-9-5-7-11-15(13)18-16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 |
InChI Key |
PMJXRNMMJCOLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)S[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
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